molecular formula C21H23N3O3 B2660837 1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005131-04-3

1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B2660837
CAS No.: 1005131-04-3
M. Wt: 365.433
InChI Key: YULTWXOVXVYXQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible synthetic route could be the reaction of p-hydroxybenzaldehyde with phenylhydrazine to form an intermediate, followed by cyclization to yield the pyrazole ring. Further benzyl substitution and propyl group addition complete the synthesis .


Molecular Structure Analysis

The molecular formula of 1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is C₁₉H₂₀N₂O₂ . The compound contains a pyrazole ring fused with a tetrahydropyrrolo ring system. The benzyl group and hydroxyphenyl substituent contribute to its overall structure .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including oxidation, reduction, and substitution. Investigating its reactivity with different reagents and conditions would provide valuable insights .


Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 89°C .

Mechanism of Action

The specific mechanism of action for this compound depends on its intended use. It could exhibit biological activity, such as antimicrobial or antioxidant effects. Further studies are needed to elucidate its precise mode of action .

Properties

IUPAC Name

1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-2-12-23-20(26)17-18(15-8-10-16(25)11-9-15)22-24(19(17)21(23)27)13-14-6-4-3-5-7-14/h3-11,17-19,22,25H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULTWXOVXVYXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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